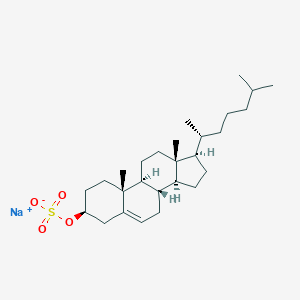

Sodium cholesteryl sulfate

説明

Ubiquitous Presence and Distribution of Sodium Cholesteryl Sulfate in Tissues and Body Fluids

Cholesteryl sulfate is recognized as one of the most abundant sterol sulfates in the human body. ncats.ioresearchgate.net Its presence is not confined to a specific location but is widespread, highlighting its importance in systemic and local biological functions. frontiersin.orgahajournals.org

This compound is a significant sterol sulfate found in human plasma, with concentrations that are comparable to dehydroepiandrosterone (DHEA) sulfate, another prevalent steroid sulfate. nih.govncats.io Its levels in human blood, specifically within platelets and red blood cells, are notable. nih.gov Research indicates that the concentration of cholesteryl sulfate in the bloodstream ranges from 1.3 to 2.6 μg/mL. mdpi.comresearchgate.net In platelets, the concentration has been reported to be between 164 to 512 pmol/mL, making up about 1% of the total cellular content. mdpi.comnih.gov Furthermore, studies have shown the cholesterol sulfate content in control platelets to be approximately 566±62 pmol/10⁹ platelets. ahajournals.org This compound is a normal component of both red blood cells and platelets, where it contributes to membrane stability and function. ncats.ioahajournals.org For instance, it helps protect red blood cells from osmotic lysis. nih.govncats.io

Table 1: Circulating Levels of Cholesteryl Sulfate

| Component | Concentration |

|---|---|

| Human Blood | 1.3 to 2.6 μg/mL mdpi.comresearchgate.net |

| Human Plasma | 2 to 6 μmol/L ahajournals.org |

| Human Platelets | 164 to 512 pmol/mL mdpi.comnih.gov |

| Control Platelets | 566±62 pmol/10⁹ platelets ahajournals.org |

Beyond its presence in the blood, this compound is distributed across a wide array of tissues and is found in various biological fluids. researchgate.netnih.gov It is a significant lipid component in the skin, adrenal glands, liver, lungs, and brain. ahajournals.orgnih.gov The compound is also found in the uterine endometrium, intestine, and kidneys. nih.gov Additionally, it is present in bodily fluids such as bile, seminal plasma, and urine. nih.govnih.gov In the skin, cholesteryl sulfate plays a crucial role in the epidermal barrier and the process of desquamation. ncats.iogerli.com Its concentration is highest in the granular layer of the epidermis and decreases in the outermost layer, the stratum corneum. wikipedia.org The liver and intestines are primary sites for cholesterol metabolism, and cholesteryl sulfate is involved in these processes. nih.govnih.gov The presence of cholesteryl sulfate in the adrenal glands suggests a role as a potential precursor for steroid hormones. ahajournals.org

Circulating Levels in Human Plasma, Platelets, and Red Blood Cells

Historical Context of this compound Research and Identification

The identification of cholesterol itself dates back to 1769 when François Poulletier de la Salle first isolated it from gallstones. wikipedia.org It was later named "cholesterine" in 1815 by Michel Eugène Chevreul. gerli.comwikipedia.org The discovery of its sulfated form, cholesteryl sulfate, came much later. Initial observations of cholesteryl sulfate in humans were reported in the mid-20th century. ahajournals.org Early research identified it as a significant component of red blood cells and noted its presence in various tissues. ahajournals.orggerli.com Tandem mass spectrometry has been a key technique in the identification and confirmation of cholesterol sulfate in tissue samples, distinguishing it from other lipids. nih.gov Over the years, research has evolved from simple identification to understanding its multifaceted regulatory roles in the body, including its function in cell membrane stabilization, signal transduction, and various metabolic pathways. nih.govcaymanchem.com

Enzymatic Pathways of this compound Synthesis

The synthesis of this compound is a two-step process. mdpi.com First, inorganic sulfate is activated. mdpi.com This is followed by the transfer of this activated sulfate to a cholesterol molecule, a reaction catalyzed by specific enzymes. mdpi.com

Role of Sulfotransferase (SULT) Enzymes

Sulfotransferases (SULTs) are a family of enzymes that play a critical role in the sulfation process. nih.gov They are responsible for transferring a sulfonate group from a donor molecule to a variety of substrates, including steroids and sterols. nih.gov Several SULT enzymes are involved in the metabolism of steroids, with specific enzymes showing preference for particular substrates. frontiersin.orgaacrjournals.org

The primary enzyme responsible for the sulfation of cholesterol in humans is Sulfotransferase 2B1b (SULT2B1b). mdpi.comnih.govoup.com This enzyme exhibits a strong preference for cholesterol as its substrate, catalyzing the transfer of a sulfate group to form cholesteryl sulfate. uniprot.orgnih.govrcsb.org SULT2B1b is found in various tissues, including the skin, prostate, and placenta. researcher.life Its role is crucial in regulating cholesterol homeostasis and has been implicated in various physiological processes. mdpi.comnih.gov

Besides cholesterol, SULT2B1b can also sulfate other molecules like oxysterols and certain hydroxysteroids, such as dehydroepiandrosterone (DHEA) and pregnenolone. mdpi.comuniprot.org

SULT2B1b and SULT2B1a are two isoforms produced from the same gene, SULT2B1, through a process called alternative splicing. mdpi.com This results in the two enzymes having different structures at their N-terminus, which in turn affects their substrate preferences. frontiersin.orgresearchgate.net

While SULT2B1b preferentially sulfates cholesterol, SULT2B1a has a higher affinity for pregnenolone and shows minimal activity towards cholesterol. mdpi.comrcsb.orgresearchgate.netebi.ac.uk Both isoforms can sulfate DHEA, but their primary substrate specificities distinguish their main biological roles. mdpi.com

Table 1: Comparison of SULT2B1 Isoforms

| Feature | SULT2B1b | SULT2B1a |

|---|---|---|

| Primary Substrate | Cholesterol mdpi.comrcsb.org | Pregnenolone mdpi.comrcsb.org |

| Other Substrates | DHEA, Pregnenolone, Oxysterols mdpi.comuniprot.org | DHEA mdpi.com |

| Genetic Origin | SULT2B1 gene (alternative splicing) mdpi.com | SULT2B1 gene (alternative splicing) mdpi.com |

| Key Role | Cholesterol sulfation mdpi.comnih.gov | Pregnenolone sulfation mdpi.comresearcher.life |

Another important sulfotransferase is SULT2A1, which is also known as DHEA sulfotransferase. mdpi.comaacrjournals.org This enzyme's main role is the sulfation of DHEA, a precursor to androgens. oup.comfrontiersin.org The activity of SULT2A1 is dependent on the availability of the sulfate donor, 3′-phosphoadenosine 5′-phosphosulfate (PAPS). oup.com While SULT2A1's primary substrate is DHEA, it can also act on other steroid metabolites. frontiersin.org The sulfation of DHEA by SULT2A1 is a critical step in controlling the levels of active androgens in the body. nih.gov

Comparison with SULT2B1a and Substrate Specificity

Activation of Inorganic Sulfate for Sulfonation

Before sulfation can occur, inorganic sulfate must be "activated." mdpi.com This activation process involves a series of enzymatic reactions that convert stable inorganic sulfate into a high-energy form that can be readily transferred to an acceptor molecule like cholesterol. frontiersin.orgoup.com

The activation of sulfate is carried out by a bifunctional enzyme complex called 3′-phosphoadenosine 5′-phosphosulfate (PAPS) synthase (PAPSS). mdpi.comoncotarget.com In animals, this complex contains two distinct enzymatic activities: ATP sulfurylase (ATPS) and APS kinase. oup.comnih.gov

The process begins with the ATP sulfurylase domain catalyzing the reaction of inorganic sulfate with adenosine triphosphate (ATP) to form adenosine-5′-phosphosulfate (APS) and pyrophosphate. frontiersin.orgcsic.es This reaction creates a high-energy bond that is key to sulfate activation. frontiersin.orgoup.com

In the second step, the APS kinase domain of the PAPS synthase complex phosphorylates APS at the 3'-position, using another molecule of ATP. mdpi.comfrontiersin.org This reaction produces the universal sulfate donor, 3′-phosphoadenosine 5′-phosphosulfate (PAPS). mdpi.comoup.com Once formed, PAPS can be used by sulfotransferases, such as SULT2B1b, to transfer the activated sulfate group to cholesterol, completing the synthesis of cholesteryl sulfate. mdpi.comnih.gov In humans, there are two isoforms of PAPS synthase, PAPSS1 and PAPSS2, which have different cellular locations and tissue distributions. oncotarget.com

Enzymatic Hydrolysis and Desulfation of this compound

The conversion of cholesterol sulfate back to cholesterol is a critical step in its metabolic pathway, primarily mediated by the enzyme steroid sulfatase. This process is integral to maintaining cellular homeostasis, particularly in the skin.

Role of Steroid Sulfatase (STS)

Steroid sulfatase (STS) is a key enzyme responsible for the hydrolysis of the sulfate group from various sulfated steroids, including cholesterol sulfate, thereby converting it back to cholesterol. taylorandfrancis.combioscientifica.com This microsomal enzyme is located in the endoplasmic reticulum and Golgi membranes of various tissues. nih.gov A deficiency in STS activity, often due to mutations in the STS gene, leads to the accumulation of cholesterol sulfate. taylorandfrancis.comhmdb.ca This accumulation is implicated in the pathophysiology of X-linked ichthyosis, a genetic skin disorder characterized by dry, scaly skin. nih.govhmdb.ca The action of STS is a crucial part of regenerating biologically active steroids from their inert sulfated forms. bioscientifica.com

The Cholesterol Sulfate Cycle in Epidermal Homeostasis

In the epidermis, a dynamic process known as the "cholesterol sulfate cycle" plays a pivotal role in regulating skin barrier function and desquamation (the shedding of the outermost layer of the skin). nih.govresearchgate.net This cycle involves the synthesis of cholesterol sulfate from cholesterol in the lower layers of the epidermis by the enzyme cholesterol sulfotransferase (SULT2B1b). nih.gov As the epidermal cells, or keratinocytes, differentiate and move towards the outer layer (stratum corneum), the concentration of cholesterol sulfate increases. nih.gov In the outer stratum corneum, STS activity peaks, leading to the desulfation of cholesterol sulfate back into cholesterol. nih.govfrontiersin.org This cycle maintains a gradient of cholesterol sulfate concentration across the epidermis, which is essential for normal skin function. nih.gov Disruption of this cycle, as seen in X-linked ichthyosis where STS is deficient, results in an accumulation of cholesterol sulfate, leading to abnormal desquamation and impaired permeability barrier homeostasis. nih.gov

Regulation of this compound Biosynthesis and Metabolism

The production and breakdown of this compound are subject to complex regulatory mechanisms, ensuring its levels are maintained within a physiological range. The induction of the synthesizing enzyme SULT2B1b in specific metabolic states is a key aspect of this regulation.

Induction of SULT2B1b in Metabolic States

The expression of the enzyme hydroxysteroid sulfotransferase 2B1b (SULT2B1b), which catalyzes the conversion of cholesterol to cholesterol sulfate, is induced in certain metabolic conditions. pitt.eduresearchgate.net For instance, studies have shown that the expression of SULT2B1b in the liver is increased in diabetic obese mice and during the transition from a fasted to a fed state. pitt.edu This induction is thought to be a protective response to metabolic stress. pitt.edu The transcription factor Hepatocyte Nuclear Factor 4α (HNF4α) has been identified as a regulator of the SULT2B1b gene. nih.gov Interestingly, SULT2B1b and its product, cholesterol sulfate, can in turn inhibit the activity of HNF4α, forming a negative feedback loop that helps to control processes like hepatic gluconeogenesis. pitt.edunih.gov The induction of SULT2B1b by the nuclear receptor CAR (Constitutive Androstane Receptor) has also been observed, which plays a role in attenuating lipogenesis. pnas.org

Interaction with Gut Microbiota in this compound Metabolism

Emerging research highlights the significant role of the gut microbiota in the metabolism of this compound. Certain gut bacteria can directly influence the levels of this compound in the host.

Bacterial Conversion of Cholesterol to Cholesterol Sulfate

Recent studies have revealed that certain species of gut bacteria, particularly from the genus Bacteroides, can convert dietary cholesterol into cholesterol sulfate. cornell.edumicrobiomepost.com This bacterial conversion represents a novel mechanism by which the gut microbiome can influence host cholesterol homeostasis. frontiersin.org The enzyme responsible for this transformation, a microbial cholesterol sulfotransferase, has been identified in Bacteroides thetaiotaomicron. frontiersin.org This finding is significant as it demonstrates that the gut microbiota can directly contribute to the pool of cholesterol sulfate in the body. cornell.edumicrobiomepost.com In hypercholesterolemic mice, the sulfonation of cholesterol by gut microbiota has been identified as a major metabolic pathway for cholesterol. researchgate.netrsc.org The abundance of Bacteroides has been correlated with increased cholesterol sulfate synthesis, suggesting that these bacteria play a crucial role in regulating cholesterol metabolism through this pathway. researchgate.netoup.com This interaction between the gut microbiota and cholesterol metabolism opens up new avenues for understanding and potentially modulating cholesterol levels through dietary or probiotic interventions. rsc.org

特性

IUPAC Name |

sodium;[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O4S.Na/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5;/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30);/q;+1/p-1/t19-,21+,22+,23-,24+,25+,26+,27-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPVQXVJTZWENW-KPNWGBFJSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00951301 | |

| Record name | Sodium cholest-5-en-3-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2864-50-8 | |

| Record name | Sodium cholesteryl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002864508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium cholest-5-en-3-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM CHOLESTERYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87FG30X25H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Physiological Roles and Cellular Mechanisms of Sodium Cholesteryl Sulfate

Membrane Homeostasis and Biophysical Implications

A primary function of sodium cholesteryl sulfate in cell membranes is its stabilizing effect. ncats.iomdpi.comnih.govhmdb.ca It contributes to the structural integrity of the membrane, helping to maintain its barrier function. mdpi.com The presence of the charged sulfate group at the water-lipid interface helps to organize the lipid bilayer. mdpi.com Studies using synthetic membrane models composed of DPhPC (1,2-diphytanoyl-sn-glycero-3-phosphocholine) have demonstrated that the inclusion of this compound reduces the passive permeability of the membrane to water. nih.gov This reduction in permeability is indicative of a more stable and less dynamic membrane structure.

A well-documented example of its stabilizing capacity is the protection of erythrocytes (red blood cells) from osmotic lysis. ncats.iomdpi.comnih.govhmdb.ca By integrating into the erythrocyte membrane, this compound enhances its rigidity and structural resilience. medchemexpress.com This reinforcement helps the cell withstand osmotic stress, preventing it from rupturing when exposed to hypotonic environments. medchemexpress.com This function highlights its role as a physiological stabilizer of cell membranes. medchemexpress.com

The influence of this compound on membrane fluidity is complex and appears to depend on the specific lipid environment. Research on stratum corneum (SC) lipid models suggests that a higher ratio of cholesterol sulfate to cholesterol leads to an increase in membrane fluidity. nih.gov In these models, cholesterol sulfate primarily affects the sterol components and, with its bulky sulfate headgroup, may introduce packing defects that loosen the lipid structure. nih.gov

Table 1: Research Findings on the Biophysical Effects of this compound on Model Membranes

| Biophysical Property | Model System | Observation | Reference(s) |

|---|---|---|---|

| Membrane Fluidity | Stratum Corneum Lipid Model | Increased fluidity with a higher CholS/Cholesterol ratio. | nih.gov |

| Membrane Fluidity | Cholesterol-Poor Biomimetic Model | Slight decrease in fluidity (increased anisotropy) with higher CholS content. | mdpi.comnih.gov |

| Membrane Fluidity | Cholesterol-Rich Biomimetic Model | Negligible effect on fluidity. | mdpi.comnih.gov |

| Membrane Organization | Biomimetic Models | Overall increasing ordering effect on membrane organization. | mdpi.comnih.gov |

| Water Permeability | DPhPC Droplet Interface Bilayer | Reduced passive water permeability. | nih.gov |

It is generally accepted that cholesterol sulfate is not uniformly distributed throughout the cell membrane but is often confined to specific microdomains. mdpi.com Evidence suggests it is particularly located within sphingolipid-cholesterol-rich domains, commonly known as lipid rafts. mdpi.com These domains act as platforms for organizing cellular processes, including signal transduction. mdpi.com The incorporation of cholesterol sulfate into these rafts influences their organization and surface potential, which can in turn modulate the function of proteins and receptors residing within these domains. mdpi.com

Influence on Membrane Fluidity and Organization

Cell Adhesion and Cell-Cell Interactions

This compound is involved in membrane-driven processes that mediate the interaction between cells. ncats.iomdpi.com It plays a role in cell adhesion, a fundamental process for the formation and maintenance of tissues. mdpi.comnih.gov For example, it is present in platelet membranes and supports platelet adhesion, a critical step in hemostasis. ncats.iohmdb.camedchemexpress.com

Table 2: Documented Physiological Roles of this compound

| Physiological Role | Cell/Tissue Context | Mechanism/Effect | Reference(s) |

|---|---|---|---|

| Membrane Stabilization | General Cell Membranes | Enhances structural integrity and resilience. | ncats.iomdpi.comnih.govhmdb.ca |

| Erythrocyte Protection | Red Blood Cells | Protects against osmotic lysis by increasing membrane rigidity. | mdpi.comhmdb.camedchemexpress.com |

| Cell Adhesion | Platelets, Epidermis | Supports platelet adhesion; regulates epidermal cell adhesion. | ncats.ionih.govmdpi.commedchemexpress.com |

| Epidermal Differentiation | Keratinocytes | Induces genes involved in the development of the skin barrier. | caymanchem.comhmdb.ca |

In the epidermis, this compound has a well-established role in cell adhesion. ncats.iomdpi.comnih.gov It is involved in the regulation of keratinocyte differentiation and the formation of the epidermal barrier. caymanchem.comhmdb.ca Its function in epidermal cell adhesion is partly mediated through its ability to regulate the activity of certain serine proteases that are involved in the turnover of cell adhesion structures. ncats.ionih.govhmdb.ca

Sperm Capacitation and Sperm-Egg Interaction

This compound is a natural and crucial constituent of human spermatozoa, where it plays a pivotal role in the processes of sperm maturation and capacitation. sigmaaldrich.comsigmaaldrich.cn Capacitation is a series of physiological changes that sperm must undergo in the female reproductive tract to become competent to fertilize an egg. During epididymal transit, cholesterol sulfate accumulates in the sperm plasma membrane, particularly in the head and midpiece regions, overlying the acrosome. nih.govpnas.orgresearchgate.net

In this location, cholesterol sulfate is thought to act as a membrane stabilizer and an enzyme inhibitor, preventing premature capacitation and acrosome reaction. nih.govresearchgate.netnih.gov A prevailing hypothesis suggests that the removal of the sulfate group from cholesterol by sterol sulfatases present in the female reproductive tract is a key triggering event for capacitation. nih.govpnas.org This desulfation event is believed to initiate a cascade of events that destabilizes the sperm membrane, increases its fluidity, and ultimately leads to the acrosome reaction, a necessary step for the sperm to penetrate the zona pellucida of the ovum. nih.govpnas.orgoup.com Blocking the removal of cholesterol from the sperm membrane with excess cholesterol-3-sulphate has been shown to inhibit the signaling pathways that lead to capacitation. oup.com

Membrane Fusion Processes

The structure of this compound, with its hydrophilic sulfate group and hydrophobic cholesterol body, allows it to integrate into and stabilize biological membranes. mdpi.com This stabilizing property has been shown to inhibit certain membrane fusion events. A notable example is its ability to potently inhibit the fusion of the Sendai virus with both erythrocyte membranes and artificial liposomal membranes. mdpi.comnih.gov

It is proposed that the ability of cholesterol sulfate to alter the physical properties of membranes, such as increasing the temperature required for the transition from a bilayer to a hexagonal phase, contributes to its function as a membrane stabilizer and an inhibitor of membrane fusion. nih.gov This inhibitory role in membrane fusion is consistent with its function in preventing the premature acrosome reaction in sperm, which is itself a programmed membrane fusion event.

Signal Transduction and Cellular Signaling Pathways

This compound is an active participant in cellular signaling, influencing key pathways that regulate a variety of cellular functions. medchemexpress.comcymitquimica.com Its regulatory roles are primarily executed through the modulation of specific protein kinases and lipid kinases, which are central components of intracellular signaling networks.

Regulation of Protein Kinase C (PKC) Isoforms

A significant aspect of this compound's signaling function is its ability to regulate the activity of multiple protein kinase C (PKC) isoforms. medchemexpress.commedchemexpress.cnmedchemexpress.com It has been identified as an activator for several PKC iso-enzymes, with a particular emphasis on the novel PKC isoforms ε, η, and ζ. targetmol.comtebubio.comclinisciences.comglpbio.com

The activation of the eta isoform of protein kinase C (PKCη) by this compound is a well-documented event, especially within epidermal cells. medchemexpress.comglpbio.comnih.gov PKCη is predominantly expressed in epithelial tissues and is closely associated with the process of keratinocyte differentiation. medchemexpress.comnih.gov

Research has shown that this compound is a potent activator of PKCη, even more so than the combination of phosphatidylserine and phorbol esters, which are standard laboratory activators of PKC. mdpi.com In the presence of this compound, the ability of phorbol esters to further enhance PKCη activity is only weak. nih.gov This activation of PKCη is a critical step in squamous cell differentiation, as the enzyme goes on to phosphorylate structural proteins, contributing to the formation of the cornified envelope, a key feature of the skin barrier. mdpi.com

Table 2: PKC Isoforms Activated by this compound This interactive table details the specific Protein Kinase C (PKC) isoforms that are activated by this compound.

| PKC Isoform | Cell/System Type | Effect | References |

| PKCη (eta) | Epidermal Cells / Keratinocytes | Strong Activation | medchemexpress.commdpi.comglpbio.comnih.gov |

| PKCε (epsilon) | Purified recombinant materials | Activation | targetmol.comtebubio.comclinisciences.comglpbio.com |

| PKCζ (zeta) | Purified recombinant materials | Activation | targetmol.comtebubio.comclinisciences.com |

| PKCδ (delta) | Purified recombinant materials | Activation | nih.gov |

Modulation of Phosphoinositide 3-Kinase (PI3K) Specificity and Activation

In addition to its effects on the PKC family, this compound also modulates the activity and specificity of Phosphoinositide 3-Kinase (PI3K). medchemexpress.commedchemexpress.cnmedchemexpress.com The PI3K pathway is fundamental to many cellular processes, including cell growth, proliferation, and survival. The primary function of PI3K is to phosphorylate the 3'-hydroxyl group of phosphoinositides.

This compound has been shown to enhance the substrate selectivity of PI3K. nih.gov Specifically, it increases the kinase's preference for phosphatidylinositol 4,5-bisphosphate (PI-4,5-P2) as a substrate. nih.gov By promoting the phosphorylation of PI-4,5-P2, it ensures the efficient generation of the critical second messenger phosphatidylinositol 3,4,5-trisphosphate (PI-3,4,5-P3), thereby maintaining the fidelity of this vital signaling pathway. nih.gov

Role as an Endogenous Ligand for Retinoic Acid-Related Orphan Receptor α (RORα)

This compound is recognized as a natural, endogenous ligand for the Retinoic Acid-Related Orphan Receptor α (RORα). mdpi.comnih.gov RORα is a nuclear receptor that functions as a transcription factor, regulating a wide array of genes involved in metabolism, development, and immune responses. mdpi.comnih.gov The binding of this compound to RORα is facilitated by its sulfate group, which forms additional hydrogen bonds with the ligand-binding domain of the receptor, resulting in a higher affinity compared to cholesterol. mdpi.comresearchgate.net This interaction can lead to the activation of RORα, although some studies suggest that this compound can also induce the expression of the RORα gene itself. nih.gov

RORα Activation of AMPK and Impact on Hepatic Lipid Accumulation

Upon activation by this compound, RORα can initiate a signaling cascade that impacts lipid metabolism in the liver. mdpi.com One of the key downstream effects is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. mdpi.commdpi.com The activation of AMPK by the RORα pathway leads to the suppression of the hepatic liver X receptor α (LXRα). mdpi.com This, in turn, inhibits the expression of genes responsible for lipogenesis (the formation of fat), ultimately leading to a significant reduction in the accumulation of lipids in the liver. mdpi.commdpi.com

Inhibition of T-Cell Receptor Signaling and Lymphocyte Migration

This compound has been identified as a potent modulator of the immune system, specifically targeting T-cell functions. mdpi.comnih.gov It has been shown to inhibit T-cell receptor (TCR) signaling, a critical step in the activation of adaptive immune responses. nih.govnih.gov This inhibition occurs at a very early stage, interfering with the phosphorylation of CD3 ITAMs, which is a crucial initial event following TCR engagement. nih.gov The mechanism appears to involve the disruption of TCR multimers by displacing cholesterol, which is known to bind to the TCRβ subunit. nih.gov In fact, this compound binds to the TCRβ transmembrane region with an affinity that is reportedly 300-fold greater than that of cholesterol. mdpi.com

Furthermore, this compound can suppress T-cell activation by inhibiting the tyrosine phosphorylation of the CD3 subunit and inducing dysfunctional T-cell microvilli, which are important for TCR signal transduction. mdpi.comkoreascience.kr

Beyond TCR signaling, this compound also impedes lymphocyte migration. It achieves this by directly binding to the catalytic DHR2 domain of Dedicator of cytokinesis protein 2 (DOCK2) and inhibiting its guanine-exchange activity. mdpi.comfrontiersin.orgnih.gov DOCK2 is an essential activator of the small G protein Rac, which is crucial for lymphocyte migration and activation. mdpi.comfrontiersin.org By suppressing DOCK2-mediated Rac activation, this compound effectively hinders the movement of lymphocytes. mdpi.comfrontiersin.orgnih.gov

Activation of SREBP2 and Promotion of Cholesterol Synthesis

Paradoxically, while it can reduce hepatic lipid accumulation under certain conditions, this compound can also promote cholesterol biosynthesis through the activation of Sterol Regulatory Element-Binding Protein 2 (SREBP2). medchemexpress.comnih.gov SREBP2 is a key transcription factor that controls the expression of genes involved in cholesterol synthesis and uptake. nih.govnih.gov

In the context of intestinal epithelial cells, this compound has been shown to bind to Niemann-Pick type C2 (NPC2) protein. medchemexpress.comnih.gov This interaction leads to the activation of SREBP2, which in turn upregulates the transcription of genes involved in cholesterol biosynthesis, such as HMGCS1 and FDFT1. medchemexpress.comnih.gov This mechanism is thought to be important for repairing a damaged intestinal mucosal barrier by increasing intracellular cholesterol levels. mdpi.comnih.gov

Enzyme Regulation and Activity Modulation

This compound exhibits significant regulatory effects on various enzymes, particularly those involved in blood coagulation and cholesterol metabolism. mdpi.comnih.gov

Inhibition of Serine Proteases: Thrombin, Plasmin, Factor XIIa, Factor Xa, Factor XIa

This compound has been demonstrated to be an inhibitor of several serine proteases within the coagulation and fibrinolysis cascades. nih.govresearchgate.net In vitro studies have shown that it can inhibit human thrombin in a non-competitive, allosteric manner. nih.gov It also demonstrates inhibitory activity against other key clotting factors, including Factor Xa and Factor XIa, as well as plasmin, a crucial enzyme in the breakdown of blood clots. nih.govresearchgate.net

Notably, this compound is a particularly potent inhibitor of Factor XIIa, the initial enzyme in the intrinsic pathway of coagulation. nih.govresearchgate.net However, it does not appear to inhibit Factor IXa. nih.govresearchgate.net

| Enzyme | IC50 (μM) | Efficacy (%) |

| Thrombin | 140.8 ± 21.8 | ~26.0 ± 6.6 |

| Factor Xa | ~85-250 | 94-100 |

| Factor XIa | ~85-250 | 94-100 |

| Plasmin | ~85-250 | 94-100 |

| Factor XIIa | ~17 | 60 |

| Factor IXa | No inhibition | - |

Impact on Cholesterol Synthesis Enzymes

This compound plays a role in regulating cholesterol homeostasis by directly influencing the activity of key enzymes in the cholesterol synthesis pathway. mdpi.com It has been shown to inhibit 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, which is the rate-limiting enzyme in the synthesis of cholesterol. mdpi.com By attenuating the activity of HMG-CoA reductase, this compound can effectively reduce the de novo synthesis of cholesterol. mdpi.com

Inhibition of 3-Hydroxy-3-Methylglutaryl-CoA Reductase (HMGCR)

This compound (CS) plays a role in the regulation of cholesterol biosynthesis by targeting the rate-limiting enzyme, 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR). mdpi.comresearchgate.net This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial step in the cholesterol synthesis pathway. libretexts.orgbocsci.com By inhibiting HMGCR, this compound can attenuate the endogenous production of cholesterol. mdpi.comdoi.orgahajournals.org This action is a key aspect of how the compound modulates cholesterol homeostasis within the body. researchgate.net The regulation of HMGCR is a complex process involving negative feedback from sterols, and the inhibitory action of this compound contributes to this intricate control system. nih.gov

Table 1: Research Findings on HMGCR Inhibition by this compound

| Finding | Description | Source(s) |

|---|---|---|

| Enzyme Target | 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR) | mdpi.comresearchgate.netdoi.org |

| Effect | Attenuates/blocks cholesterol biosynthesis | mdpi.comahajournals.org |

| Mechanism | Acts as an inhibitor of HMGCR, the rate-limiting enzyme in cholesterol synthesis | mdpi.comdoi.org |

| Physiological Relevance | Modulates cholesterol homeostasis | researchgate.net |

Inhibition of Lecithin-Cholesterol Acyltransferase (LCAT)

Table 2: Research Findings on LCAT Inhibition by this compound

| Parameter | Finding | Source(s) |

|---|---|---|

| Enzyme Target | Lecithin-Cholesterol Acyltransferase (LCAT) | mdpi.comresearchgate.net |

| Effect | Blocks/Inhibits the esterification of cholesterol | mdpi.comahajournals.orgnih.gov |

| Inhibitory Concentration | Activity inhibited at concentrations > 1 x 10⁻⁴ M | nih.gov |

| Mechanism Note | Inhibition was not eliminated by the addition of bovine serum albumin or CaCl₂ | nih.gov |

Steroidogenesis and Neurosteroid Biosynthesis

This compound is an important molecule in the biosynthesis of steroid hormones and neurosteroids. mdpi.combocsci.comcaymanchem.com It functions as a direct precursor in these pathways, underscoring its central role in endocrine and neurological physiology. mdpi.comnih.gov

Precursor for Steroid Hormones

Cholesterol is the fundamental precursor for the synthesis of all steroid hormones, including glucocorticoids, mineralocorticoids, and sex hormones. libretexts.orgwikipedia.org this compound, as a sulfated derivative of cholesterol, serves as a major substrate and direct precursor for the production of sulfated steroid hormones, such as those produced in the adrenal glands. mdpi.comnih.gov Its availability can influence the rate of steroidogenesis. nih.gov The smooth endoplasmic reticulum of steroid-secreting cells is a primary site for many of the enzymatic reactions involved in converting cholesterol and its derivatives into active hormones. oup.com

Conversion to Pregnenolone Sulfate by P450 Cholesterol Side Chain Cleavage Enzyme (P450scc)

A critical step in steroidogenesis is the conversion of cholesterol to pregnenolone. wikipedia.org this compound serves as a major substrate for a parallel reaction, being directly converted to pregnenolone sulfate. mdpi.com This conversion is catalyzed by the highly active mitochondrial cytochrome P450 cholesterol side-chain cleavage enzyme, commonly known as P450scc (or CYP11A1). mdpi.comwikipedia.orgresearchgate.net This enzymatic reaction occurs in steroidogenic tissues like the adrenal glands and gonads and represents a crucial step in the biosynthesis pathway of various steroid hormones. mdpi.com The P450scc enzyme system cleaves the side chain of the cholesterol molecule to produce pregnenolone, or in this case, pregnenolone sulfate from this compound. mdpi.comnih.gov

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| 3-hydroxy-3-methylglutaryl-CoA | HMG-CoA |

| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGCR |

| Bovine serum albumin | - |

| Calcium chloride | CaCl₂ |

| Cholesterol | - |

| Dehydroepiandrosterone sulfate | DHEAS |

| Lecithin-cholesterol acyltransferase | LCAT |

| Mevalonate | - |

| P450 cholesterol side-chain cleavage enzyme | P450scc, CYP11A1 |

| Pancreatic elastase | - |

| Pregnenolone | - |

| Pregnenolone sulfate | - |

Sodium Cholesteryl Sulfate in Physiological Processes

Epidermal Differentiation and Barrier Function

The "cholesterol sulfate cycle," a process involving the synthesis of cholesterol sulfate by the enzyme cholesterol sulfotransferase (SULT2B1b) and its subsequent desulfation back to cholesterol by steroid sulfatase (STS), is a potent regulator of epidermal differentiation, barrier function, and desquamation. nih.govnih.gov

Sodium cholesteryl sulfate is deeply involved in the process of keratinocyte differentiation, the maturation process of the main cell type in the epidermis. caymanchem.comcreative-biostructure.com The concentration of cholesterol sulfate and the activity of the enzyme responsible for its synthesis, cholesterol sulfotransferase, increase as keratinocytes differentiate. nih.gov Studies have shown that adding cholesterol sulfate to keratinocytes in culture or overexpressing the gene for SULT2B1b, which leads to increased cholesterol sulfate production, stimulates this differentiation process. nih.gov This highlights its role in the formation of the stratum corneum, the outermost layer of the epidermis. nih.gov The molecule is considered a differentiation marker because its formation is associated with the later phases of this cellular maturation. researchgate.net

Cholesterol sulfate influences the expression of genes that encode proteins essential for the cornified envelope, a key structure of the epidermal barrier. mdpi.com It works in concert with the AP-1 transcription factor to enhance the expression of genes for proteins like transglutaminase 1 (TGM1) and involucrin. mdpi.com Furthermore, downregulation of SULT2B1b in keratinocytes, leading to decreased cholesterol sulfate levels, has been shown to reduce the expression of involucrin, a critical protein for skin barrier formation. nih.gov

The process of desquamation, or the shedding of the outermost layer of dead skin cells, is tightly regulated, and this compound plays a crucial inhibitory role. An accumulation of cholesterol sulfate in the stratum corneum can lead to hyperkeratosis, a thickening of this layer, due to the strengthening of corneodesmosomes, the structures that hold corneocytes together. researchgate.net

Research indicates that cholesterol sulfate can inhibit the activity of serine proteases that are responsible for the breakdown of these corneodesmosomes. researchgate.net By acting as a competitive inhibitor of these proteases, such as trypsin and chymotrypsin, cholesterol sulfate slows down the desquamation process. researchgate.netresearchgate.net This inhibitory action on the proteases involved in the dissolution of desmosomes is believed to be a key factor in the accumulation of the stratum corneum observed in conditions like recessive X-linked ichthyosis, where there is an excess of cholesterol sulfate. researchgate.net

This compound is a component of the lipid matrix in the stratum corneum, which is primarily composed of ceramides, free fatty acids, and cholesterol. nih.govmdpi.com The ratio of cholesterol sulfate to cholesterol is critical for the proper structure and function of this lipid barrier. nih.govnih.gov

Table 1: Effect of this compound on Stratum Corneum Model Permeability

| Cholesterol Sulfate/Cholesterol Ratio | Effect on Lipid Packing | Impact on Permeability | Reference |

|---|---|---|---|

| High | Fluidizes sterol fraction, loosens lipid packing | Increased | mdpi.comnih.govresearchgate.net |

| Normal (decreasing toward outer SC) | Tightly packed | Optimal barrier function | nih.gov |

This compound has been shown to induce the expression of filaggrin, a key protein for skin barrier function. nih.gov Filaggrin plays a crucial role in aggregating the keratin filaments within corneocytes and is later broken down into components of the natural moisturizing factor (NMF), which helps to keep the skin hydrated. karger.com

Influence on Stratum Corneum Lipid Organization and Permeability

Glucolipid Metabolism and Cholesterol Homeostasis

Beyond its critical functions in the skin, this compound is also a key player in systemic metabolic regulation, including glucose and lipid metabolism. nih.govmdpi.com

This compound participates in the regulation of cholesterol homeostasis through multiple mechanisms. caymanchem.comresearchgate.net As a more water-soluble form of cholesterol, it is involved in pathways of cholesterol excretion. researchgate.net

One of the primary ways it regulates cholesterol levels is by targeting key enzymes in the cholesterol synthesis pathway. researchgate.netmdpi.com It has been shown to inhibit 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, which is the rate-limiting enzyme in the synthesis of cholesterol. nih.gov By inhibiting this enzyme, cholesterol sulfate effectively attenuates the biosynthesis of new cholesterol. nih.gov

Furthermore, cholesterol sulfate can act as an endogenous ligand for the nuclear receptor RORα. nih.gov The activation of RORα by cholesterol sulfate leads to the activation of AMPK, which in turn suppresses the hepatic liver X receptor α (LXRα). nih.gov The inhibition of LXRα results in a decrease in the expression of genes responsible for lipid synthesis, significantly reducing the accumulation of lipids in the liver. nih.gov

Table 2: Mechanisms of Cholesterol Homeostasis Regulation by this compound

| Mechanism | Target | Effect | Reference |

|---|---|---|---|

| Enzyme Inhibition | HMG-CoA Reductase | Attenuation of cholesterol biosynthesis | nih.gov |

| Nuclear Receptor Activation | RORα | Activation of AMPK, suppression of LXRα, and reduced expression of lipogenic genes | nih.gov |

| Cholesterol Transport | NPC2 Protein | Disruption of lysosomal cholesterol transport, activation of SREBP2, and promotion of cholesterol biosynthesis for cell repair | mdpi.commedchemexpress.com |

In certain contexts, such as in ulcerative colitis, cholesterol sulfate can also influence cholesterol homeostasis by interacting with the Niemann-Pick disease type C2 (NPC2) protein. mdpi.com By binding to NPC2, it can disrupt the transport of cholesterol within lysosomes, leading to the activation of sterol regulatory element-binding protein 2 (SREBP2). mdpi.commedchemexpress.com This, in turn, promotes cholesterol biosynthesis, which can aid in the repair of damaged intestinal epithelial cells. mdpi.com

Regulation of Glucose and Lipid Metabolism

This compound (SCS), the sodium salt of cholesterol sulfate (CS), is an important endogenous molecule in the regulation of systemic glucose and lipid balance. mdpi.comresearchgate.net Research indicates that CS plays a role in enhancing glucose-stimulated insulin secretion from pancreatic β-cells. mdpi.com This action is attributed to its ability to optimize mitochondrial bioenergetics within these cells. In experimental models of diabetes, CS has been shown to increase the mass and improve the function of β-cells. mdpi.com It achieves this by regulating the efficiency of mitochondria, leading to a reduction in the production of reactive oxygen species (ROS), an enhancement of the cells' antioxidant capacity, and a decrease in apoptosis. mdpi.com

Furthermore, CS is recognized as a natural ligand for the Retinoic acid-related orphan receptor alpha (RORα). mdpi.com RORα is a nuclear receptor that plays a part in controlling blood glucose homeostasis, insulin production, and insulin sensitivity, and is also associated with lipogenesis. mdpi.com As a natural ligand, CS has the potential to influence metabolic pathways regulated by RORα. mdpi.com

| Feature | Role of this compound |

| Pancreatic β-Cells | Enhances glucose-stimulated insulin secretion. mdpi.com |

| Mitochondrial Function | Optimizes mitochondrial bioenergetics, reduces ROS, and decreases apoptosis. mdpi.com |

| Nuclear Receptor Interaction | Acts as a natural ligand for RORα, influencing glucose and lipid metabolic pathways. mdpi.com |

Impact on Gluconeogenesis

A primary mechanism through which this compound regulates glucose metabolism is by directly inhibiting hepatic gluconeogenesis, the process of producing glucose in the liver. mdpi.comnih.govplos.org This inhibitory action is targeted at the liver-specific transcription factor, Hepatocyte Nuclear Factor 4α (HNF4α). mdpi.comnih.govpitt.edu HNF4α is a critical regulator that governs the expression of key gluconeogenic enzymes, including Phosphoenolpyruvate carboxykinase (PEPCK) and Glucose-6-phosphatase (G6Pase). mdpi.compitt.edu

The activity of HNF4α is positively correlated with its level of acetylation. mdpi.com Cholesterol sulfate interferes with this process by inhibiting the acetylation of HNF4α and disrupting its transport into the nucleus, thereby suppressing its transcriptional activity and reducing hepatic gluconeogenesis. mdpi.comnih.gov This mechanism is linked to the deacetylase enzyme Sirtuin 1 (SIRT1). mdpi.com Genetic knockdown of SULT2B1b, the enzyme responsible for CS synthesis, leads to decreased SIRT1 expression. This, in turn, results in increased acetylation and activity of HNF4α. mdpi.com The physiological relevance of this pathway is underscored by the observation that the expression of SULT2B1b is induced during the metabolic shift from a fasted to a fed state, which aligns with the need to suppress glucose production after a meal. nih.gov

| Component | Function in Gluconeogenesis | Effect of Cholesterol Sulfate (CS) |

| Hepatocyte Nuclear Factor 4α (HNF4α) | Transcription factor that promotes the expression of gluconeogenic enzymes (PEPCK, G6Pase). mdpi.compitt.edu | Inhibits HNF4α activity by reducing its acetylation and nuclear transport. mdpi.comnih.gov |

| SULT2B1b | Enzyme that synthesizes CS from cholesterol. mdpi.com | Its product, CS, suppresses gluconeogenesis. nih.gov |

| Sirtuin 1 (SIRT1) | Deacetylase that can act on HNF4α. mdpi.com | CS synthesis promotes SIRT1 expression, leading to deacetylation and inhibition of HNF4α. mdpi.com |

| PEPCK & G6Pase | Key enzymes that carry out gluconeogenesis. mdpi.compitt.edu | Expression is suppressed due to the inhibition of HNF4α. mdpi.com |

Immune Response and T-Cell Modulation

This compound is a significant modulator of the immune system, described as an immunosuppressive natural lipid. mdpi.comnih.gov Its functions are particularly crucial in processes involving T-lymphocytes, including T-cell receptor signaling and immune cell migration. mdpi.comresearchgate.net For instance, CS can inhibit the proliferation of Th17 cells, a subset of T-cells, and decrease their production of the cytokine IL-17. mdpi.com A notable example of its localized immunosuppressive action is at the maternal-fetal interface, where it is produced first by maternal endometrial cells and later by placental trophoblasts to help prevent the rejection of the semi-allogeneic fetus. biorxiv.org

T-Cell Receptor Signaling

A central aspect of this compound's immunomodulatory role is its inhibition of T-cell receptor (TCR) signaling, a critical first step for the activation of most adaptive immune responses. nih.govresearchgate.netnih.gov The activation of a T-cell begins when its TCR recognizes a specific peptide antigen presented by a Major Histocompatibility Complex (MHC) molecule, initiating a signaling cascade. nih.gov CS directly interferes with this process by inhibiting the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) located on the CD3 subunits of the TCR complex. nih.govresearchgate.net

The mechanism of inhibition involves a direct interaction with the TCR complex itself. glpbio.com Cholesterol is known to bind to the transmembrane region of the TCRβ subunit, a process that promotes the formation of TCR multimers or "nanoclusters" and enhances signaling. mdpi.comrupress.org Cholesterol sulfate competes for this same binding site but does so with an affinity that is approximately 300 times greater than that of cholesterol. mdpi.com By displacing cholesterol, CS disrupts the formation of TCR nanoclusters and the subsequent formation of the MHC:TCR complex. mdpi.comnih.govnih.govglpbio.com This disruption impairs the initiation of the signaling cascade. mdpi.com Furthermore, CS has been observed to cause dysfunction in T-cell microvilli, which are cellular protrusions vital for TCR signal transduction. mdpi.comnih.gov

| Molecule | Effect on T-Cell Receptor (TCR) Signaling |

| Cholesterol | Binds to TCRβ transmembrane region, promoting TCR clustering and enhancing signaling. mdpi.comrupress.org |

| This compound | Binds to the same TCRβ site with ~300x higher affinity, displacing cholesterol, disrupting TCR nanoclusters, and inhibiting signaling. mdpi.comnih.gov |

Immune Cell Migration

This compound significantly impedes the migration of immune cells. mdpi.comfrontiersin.org This effect is primarily achieved through its interaction with the Dedicator of cytokinesis protein 2 (DOCK2). mdpi.combiorxiv.orgfrontiersin.org DOCK2 is a guanine nucleotide exchange factor (GEF) that is predominantly expressed in hematopoietic cells and is essential for activating the small G protein Rac. mdpi.comfrontiersin.org Rac activation is a critical step for remodeling the actin cytoskeleton, which is necessary for cell migration. frontiersin.org

CS acts as an endogenous inhibitor of DOCK2. frontiersin.org It binds directly to the catalytic DHR-2 domain of DOCK2, which blocks its Rac-GEF activity. mdpi.combiorxiv.orgfrontiersin.org By preventing DOCK2-mediated Rac activation, CS effectively suppresses the migration and activation of lymphocytes. mdpi.comresearchgate.net This inhibitory action on immune cell trafficking is a key component of its immunosuppressive function. mdpi.com

Effect on Thymic Selection for T-Cells

This compound is an intrinsic regulator of thymocyte development, the process by which immature T-cells mature in the thymus. mdpi.comnih.govnih.gov This maturation involves thymic selection, where thymocytes are tested for their ability to recognize self-peptide-MHC complexes. Those that bind too weakly fail to receive survival signals (a lack of positive selection), while those that bind too strongly are eliminated to prevent autoimmunity (negative selection). nih.gov

Neuroprotective Effects and Brain Metabolism

This compound exhibits neuroprotective properties and plays a role in brain metabolism. mdpi.comnih.govtdl.org In vitro studies using the hippocampal cell line HT-22 have demonstrated that CS can protect neurons from cell death induced by excitotoxicity (glutamate) and mitochondrial dysfunction (rotenone). nih.govnih.gov A key aspect of this protection is its ability to counter oxidative stress. CS was found to decrease the collapse of the mitochondrial membrane potential and reduce the production of reactive oxygen species (ROS) following glutamate-induced stress. nih.govnih.gov The underlying neuroprotective mechanism may be linked to the activation of the pro-survival Akt/Bcl2 signaling pathway. nih.govnih.gov

In addition to its direct protective effects, CS influences the metabolism of astrocytes, which are crucial support cells in the brain. nih.gov It has been observed to increase mitochondrial phosphorylation, cellular ATP levels, and glycogen stores in astrocytes. nih.govtdl.orgnih.gov Furthermore, within the brain, CS serves as a precursor for the synthesis of other important neurosteroids, including pregnenolone sulfate and dehydroepiandrosterone (DHEA) sulfate. nih.govnih.gov

| Area of Impact | Observed Effects of this compound in Brain Cells |

| Neuroprotection | Attenuates glutamate- and rotenone-induced cell death in HT-22 hippocampal cells. nih.govnih.gov |

| Oxidative Stress | Decreases mitochondrial membrane potential collapse and reduces reactive oxygen species (ROS) production. nih.govnih.gov |

| Cell Signaling | Activates the pro-survival Akt/Bcl2 pathway. nih.govnih.gov |

| Astrocyte Metabolism | Increases mitochondrial phosphorylation, ATP levels, and glycogen content. nih.govtdl.orgnih.gov |

| Neurosteroid Synthesis | Serves as a substrate for pregnenolone sulfate and DHEA sulfate. nih.govnih.gov |

Reduction of Oxidative Stress

Cholesteryl sulfate demonstrates protective effects against oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects. nih.govshsmu.edu.cn Research has shown that CS can attenuate cell death induced by glutamate, a potent neurotoxin that can trigger oxidative stress. nih.gov

In experimental models, treatment with CS has been observed to decrease the production of total ROS that is typically elevated during glutamate-induced toxicity. nih.gov Furthermore, CS helps to preserve the levels of glutathione (GSH), a major endogenous antioxidant, by inhibiting its depletion in the face of oxidative challenge. nih.gov This protective mechanism against oxidative stress is a key aspect of its neuroprotective role. shsmu.edu.cn

Table 1: Effects of Cholesteryl Sulfate on Oxidative Stress Markers

| Parameter | Observation | Implication | Reference |

| Glutamate-Induced Cell Death | Attenuated by CS in a dose-dependent manner. | Neuroprotective effect. | nih.gov |

| Reactive Oxygen Species (ROS) | Decreased production in the presence of CS. | Reduction of cellular oxidative damage. | nih.gov |

| Glutathione (GSH) Levels | Inhibited glutamate-induced depletion. | Maintenance of antioxidant capacity. | nih.gov |

Maintenance of Mitochondrial Membrane Stability

The stability of the mitochondrial membrane is crucial for cellular health and energy production. Cholesteryl sulfate contributes to this stability, particularly under conditions of cellular stress. nih.govshsmu.edu.cn One of its notable functions is the attenuation of mitochondrial membrane potential collapse induced by glutamate. nih.gov The accumulation of cholesterol and its derivatives within mitochondrial membranes can impact membrane fluidity, which is a critical factor for mitochondrial function. csic.esnih.gov By functioning as a stabilizing agent within biological membranes, CS helps protect cells from damage. nih.govnih.gov This stabilizing role extends to red blood cells, where it protects against osmotic lysis. nih.gov

Increase in Energy Reserves

Cholesteryl sulfate has been shown to modulate brain energy metabolism, leading to an increase in cellular energy reserves. nih.govshsmu.edu.cn Studies conducted on primary astrocytes, a type of glial cell in the central nervous system, have demonstrated that CS treatment increases mitochondrial phosphorylation. nih.gov This enhancement of mitochondrial activity leads to a significant rise in the total content of adenosine triphosphate (ATP), the primary energy currency of the cell. nih.gov In addition to boosting ATP levels, CS also increases the glycogen content in astrocytes, further contributing to the brain's energy stores. nih.gov

Table 2: Impact of Cholesteryl Sulfate on Astrocyte Energy Metabolism

| Metabolic Parameter | Effect of CS Treatment | Significance | Reference |

| Mitochondrial Phosphorylation | Increased | Enhanced efficiency of energy production. | nih.gov |

| Total ATP Content | Increased | Greater availability of cellular energy. | nih.gov |

| Glycogen Content | Increased | Larger energy reserves. | nih.gov |

Involvement in Neurosteroid Synthesis

Neurosteroids are steroids synthesized within the central nervous system that can modulate neuronal function. rrpharmacology.ru Cholesteryl sulfate is a key precursor in the biosynthesis of major neurosteroids. nih.govmdpi.com It serves as a direct substrate for the synthesis of pregnenolone sulfate and dehydroepiandrosterone (DHEA) sulfate. nih.gov The conversion of CS to pregnenolone sulfate is a critical step in steroid hormone production. mdpi.com This process begins with the transport of cholesterol into the mitochondria, where it is converted to pregnenolone. rrpharmacology.ru This pregnenolone can then be sulfated, or CS itself can be directly metabolized, contributing to the pool of neuroactive steroids that influence a wide range of neuronal functions. nih.govmdpi.com

Bone Metabolism

Cholesteryl sulfate has been identified as a beneficial regulator in bone metabolism. mdpi.comresearchgate.net Bone tissue is in a constant state of remodeling, a balance between bone resorption by osteoclasts and bone formation by osteoblasts. researchgate.net Research indicates that CS plays a role in inhibiting the differentiation of osteoclasts, the cells responsible for breaking down bone tissue. nih.gov

Studies using mouse models have shown that CS can protect against bone destruction in conditions such as lipopolysaccharide-induced bone loss and ovariectomy-mediated bone loss. nih.gov By suppressing osteoclast differentiation and survival, CS helps to maintain bone integrity. nih.gov The mechanism appears to involve the regulation of specific signaling pathways, such as the AMPK-Sirt1-NF-κB axis, independent of its known interaction with the RORα receptor in this context. nih.gov These findings suggest a therapeutic potential for CS in managing inflammatory bone diseases and postmenopausal osteoporosis. nih.gov

Sodium Cholesteryl Sulfate in Disease Pathophysiology and Research Models

Metabolic Disorders

The role of sodium cholesteryl sulfate in metabolic regulation is complex, involving the modulation of glucose and lipid homeostasis. Its dysregulation is associated with several metabolic diseases.

Cholesterol sulfate is a key player in the pathophysiology of diabetes, influencing both insulin secretion and glucose production.

Cholesterol sulfate (CS) has been shown to exert a protective effect on pancreatic β-cells, which are crucial for producing, storing, and releasing insulin. Research indicates that CS plays a dual role by preserving β-cell mass and maintaining their insulin secretion function. ncats.io Studies using streptozotocin-induced diabetic mouse models have demonstrated that CS can prevent diabetes. nih.gov The mechanisms behind this protection involve the stimulation of β-cell proliferation and safeguarding these cells from the damaging conditions associated with diabetes. nih.gov

CS enhances glucose-stimulated insulin secretion by optimizing the function of mitochondria within the β-cells. nih.gov It helps maintain the structural integrity of the mitochondrial membrane and improves the efficiency of oxidative phosphorylation, which in turn increases ATP production—a critical step for insulin release. nih.gov Furthermore, cholesterol sulfate helps mitigate cellular damage by reducing the production of reactive oxygen species (ROS) and enhancing the antioxidant capacity of β-cells, thereby decreasing apoptosis (programmed cell death). ncats.ionih.gov

Table 1: Research Findings on this compound and Pancreatic β-Cell Function

| Research Model | Key Finding | Mechanism of Action | Reference |

|---|---|---|---|

| STZ-Induced Diabetic Mice | CS prevented the onset of diabetes. | Stimulates β-cell proliferation and protects against deleterious processes. | nih.gov |

| In Vitro / In Vivo Studies | CS enhances glucose-stimulated insulin secretion. | Optimizes mitochondrial bioenergetics, increasing ATP production. | nih.gov |

| In Vitro / In Vivo Studies | CS reduces β-cell apoptosis. | Decreases reactive oxygen species (ROS) production and enhances antioxidant capacity. | nih.gov |

| Rodent Models | CS protects β-cells from apoptosis under stressful conditions. | Preserves functional β-cell mass. | researchgate.net |

This compound is a significant inhibitor of hepatic gluconeogenesis, the process of producing glucose in the liver, which is often dysregulated in diabetes. Both cholesterol sulfate (CS) and the enzyme that synthesizes it, cholesterol sulfotransferase SULT2B1b, have been shown to suppress this pathway. rsc.org

The primary mechanism involves the targeting of Hepatocyte Nuclear Factor 4α (HNF4α), a key transcription factor that controls the expression of major gluconeogenic genes. nih.govrsc.org CS inhibits the acetylation of HNF4α and interferes with its transport into the nucleus, thereby repressing the expression of genes such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). nih.govrsc.org Research in mouse hepatoma cells and human primary hepatocytes confirmed that treatment with CS significantly inhibited forskolin-stimulated glucose production and reduced the mRNA expression of these key enzymes. rsc.orghmdb.ca Furthermore, transgenic overexpression of SULT2B1b in the liver of diet-induced obese mice led to an inhibition of hepatic gluconeogenesis and an alleviation of metabolic abnormalities. rsc.org This identifies the SULT2B1b/CS pathway as a negative feedback loop to control glucose metabolism. nih.gov

Table 2: Research Findings on this compound and Gluconeogenesis

| Research Model | Key Finding | Mechanism of Action | Reference |

|---|---|---|---|

| Mouse Hepatoma Cells (Hepa1-6) | CS inhibited forskolin-stimulated glucose production. | Suppressed expression of gluconeogenic enzymes G6pase and Pepck. | rsc.orghmdb.ca |

| Human Primary Hepatocytes | CS inhibited forskolin-responsive glucose production. | Suppressed expression of G6pase and Pepck genes. | hmdb.ca |

| Diet-Induced Obese & ob/ob Mice | Transgenic overexpression of SULT2B1b inhibited hepatic gluconeogenesis. | Targeted and inhibited the gluconeogenic activity of HNF4α. | rsc.org |

| Cell Cultures & Transgenic Mice | SULT2B1b and CS inhibit gluconeogenesis. | CS suppresses acetyl-CoA synthetase, leading to decreased acetylation and nuclear exclusion of HNF4α. | rsc.org |

Elevated plasma levels of cholesterol sulfate (CS) have been observed in patients with hypercholesterolemia. nih.govahajournals.org While the ratio of CS to total cholesterol remains similar to that in healthy individuals, the absolute concentration is significantly higher. nih.gov The role of this increase is an area of active investigation.

Emerging research suggests that the sulfonation of cholesterol may be a dominant metabolic pathway for cholesterol in hypercholesterolemic states, with evidence pointing to the gut microbiota's critical role. rsc.org In hypercholesterolemic mice, serum and fecal levels of CS were significantly higher than total bile acid levels. rsc.org The deletion of gut microbiota in these models led to an increase in total cholesterol and a decrease in CS levels, indicating that intestinal bacteria, particularly of the genus Bacteroides, are essential contributors to cholesterol sulfonation. rsc.org This suggests that microbial conversion of cholesterol to CS is a vital pathway for cholesterol metabolism. rsc.org

Additionally, because CS is found in atherosclerotic lesions and can support platelet adhesion, its elevated levels in hypercholesterolemia may contribute to the prothrombotic potential associated with atherosclerosis. ahajournals.org

Table 3: Research Findings on this compound and Hypercholesterolemia

| Subject/Model | Key Finding | Implication | Reference |

|---|---|---|---|

| Human Patients | Plasma CS concentrations are significantly higher in hypercholesterolemia. | CS is associated with conditions of aberrant cholesterol metabolism. | nih.gov |

| Hypercholesterolemic Mice | Sulfonation is a main metabolic pathway for cholesterol, dominating over bile acid synthesis. | Suggests an alternative pathway for cholesterol disposal. | rsc.org |

| Pseudo-Germ-Free Mice | Gut microbiota deletion increased total cholesterol and decreased CS levels. | Intestinal bacteria (Bacteroides) are crucial for cholesterol-to-CS conversion. | rsc.org |

| Human Platelets / Whole Blood | CS is a substrate for platelet adhesion. | Elevated CS in hypercholesterolemia may contribute to the prothrombotic risk in atherosclerosis. | ahajournals.org |

The dysregulation of cholesterol sulfation is known to affect the severity of nonalcoholic fatty liver disease (NAFLD). nih.gov While cholesterol itself contributes to the pathophysiology of NAFLD, specific sulfated cholesterol metabolites have been shown to have protective effects in research models.

One such metabolite, 5-cholesten-3β,25-diol 3-sulfate (25HC3S), has demonstrated the ability to decrease lipid accumulation in diet-induced NAFLD mouse models. nih.gov Research has shown that 25HC3S administration improves HFD-induced insulin resistance and reduces hepatic lipid accumulation. nih.gov The mechanism involves the inhibition of the Liver X receptor α (LXRα)/Sterol regulatory element-binding protein-1c (SREBP-1c) signaling pathway. nih.govmdpi.com By suppressing this pathway, 25HC3S downregulates key enzymes involved in fatty acid and triglyceride synthesis, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase 1 (ACC1). nih.gov Furthermore, 25HC3S treatment significantly reduced hepatic inflammation by decreasing the mRNA levels of tumor necrosis factor (TNF) and interleukin 1 α/β. nih.gov These findings suggest that oxysterol sulfation is a protective regulatory pathway against lipid accumulation and inflammation in the liver. nih.govmdpi.com

Table 4: Research Findings on Sulfated Cholesterol Metabolites and NAFLD

| Research Model | Compound | Key Finding | Mechanism of Action | Reference |

|---|---|---|---|---|

| High-Fat Diet (HFD) Induced NAFLD Mice | 5-cholesten-3β,25-diol 3-sulfate (25HC3S) | Long-term treatment decreased hepatic lipid accumulation and improved insulin resistance. | Suppressed the LXRα/SREBP-1c signaling pathway, reducing lipogenesis. | nih.gov |

| HFD-Induced NAFLD Mice | 5-cholesten-3β,25-diol 3-sulfate (25HC3S) | Reduced hepatic inflammation. | Decreased mRNA levels of inflammatory cytokines TNF and IL-1α/β. | nih.gov |

| Overexpression of SULT2B1b in HFD-fed Mice | Endogenous Oxysterol Sulfates | Increased oxysterol sulfate formation lowered circulating and hepatic lipid levels. | Inhibition of the LXRα/SREBP-1c signaling pathway. | mdpi.com |

Impact on Pancreatic β-Cell Function

Hypercholesterolemia

Skin Diseases

In dermatology, this compound is recognized for its crucial role in maintaining the structure and function of the epidermis. An imbalance in its metabolism is the direct cause of the genetic skin disorder X-linked ichthyosis (XLI). This condition arises from a deficiency in the enzyme steroid sulfatase (STS), which is responsible for converting cholesterol sulfate back into cholesterol.

In healthy skin, a "cholesterol sulfate cycle" operates where cholesterol is sulfated by the enzyme SULT2B1b in the lower epidermis, and then desulfated by STS in the outer stratum corneum. ncats.io This cycle is a potent regulator of epidermal differentiation, permeability barrier function, and desquamation (skin shedding). ncats.io Cholesterol sulfate itself functions as a signaling molecule that stimulates keratinocyte differentiation. medchemexpress.com

In XLI, the deficiency of STS leads to a massive accumulation of cholesterol sulfate in the stratum corneum, where levels can exceed 10% of the total lipid mass. ncats.io This excess has several pathological consequences: it disrupts the organization of the lamellar lipids that form the skin's permeability barrier and inhibits the proteolysis of corneodesmosomes (the protein structures that hold skin cells together), leading to the characteristic scaling and dry skin of the disease.

Table 5: Role of this compound in Skin and X-Linked Ichthyosis

| Context | Key Finding | Mechanism | Reference |

|---|---|---|---|

| Normal Epidermis | A "cholesterol sulfate cycle" regulates skin function. | Cholesterol is sulfated by SULT2B1b and desulfated by STS to control differentiation and barrier function. | ncats.io |

| Keratinocyte Culture | Cholesterol sulfate stimulates keratinocyte differentiation. | Acts as a transcriptional regulator. | medchemexpress.com |

| X-Linked Ichthyosis (XLI) | Deficiency of steroid sulfatase (STS) enzyme. | Prevents the conversion of cholesterol sulfate back to cholesterol, causing its accumulation. | ncats.io |

| XLI Pathophysiology | Excess cholesterol sulfate impairs skin barrier and desquamation. | Inhibits serine proteases required for corneodesmosome breakdown, leading to retained, scaly skin. | ncats.io |

X-Linked Ichthyosis (XLI)

X-linked ichthyosis (XLI) is a genetic skin disorder characterized by the accumulation of dry, polygonal scales on the skin's surface. nih.govdermnetnz.org This condition is a direct consequence of disruptions in the metabolism of cholesterol sulfate.

Role of Steroid Sulfatase Gene Deletion/Mutation

XLI is caused by mutations or deletions in the steroid sulfatase (STS) gene, located on the X chromosome. nih.govdermnetnz.orgnih.gov This gene encodes the enzyme steroid sulfatase, which is responsible for the hydrolysis of sulfated steroids, including the conversion of cholesterol sulfate back to cholesterol. wikipedia.orghmdb.cawikipedia.org A deficiency in this enzyme, due to STS gene mutations, leads to the accumulation of cholesterol sulfate in the epidermis. dermnetnz.orgportlandpress.comresearchgate.net In fact, about 90% of individuals with XLI have complete deletions of the STS gene. dermnetnz.org

The inheritance pattern of XLI is X-linked recessive, meaning it predominantly affects males. nih.govdermnetnz.org Females who carry the mutated gene are typically unaffected because their second X chromosome has a normal copy of the STS gene. dermnetnz.org

Elevated Cholesterol Sulfate Levels and Barrier Abnormality

The primary consequence of STS deficiency in the skin is a significant accumulation of cholesterol sulfate in the stratum corneum, the outermost layer of the epidermis. portlandpress.comresearchgate.nettaylorandfrancis.com In individuals with XLI, cholesterol sulfate can constitute over 10% of the total lipid mass in this layer, which is a substantial increase from the approximately 1% found in normal skin. nih.gov This accumulation, coupled with a corresponding 50% reduction in cholesterol levels, is central to the skin barrier dysfunction seen in XLI. nih.govnih.govresearchgate.net

The excess cholesterol sulfate disrupts the normal organization of lipids in the stratum corneum, leading to the formation of non-lamellar domains and impairing the skin's permeability barrier. nih.gov This disruption is a key factor in the increased transepidermal water loss observed in XLI patients. researchgate.net The retention of corneocytes, or skin cells, due to the altered lipid environment results in the characteristic scaling and dry skin of the disorder. nih.govresearchgate.net

| Feature | Normal Epidermis | X-Linked Ichthyosis (XLI) Epidermis |

| Steroid Sulfatase (STS) Activity | Present and functional | Deficient or absent nih.govnih.gov |

| Cholesterol Sulfate Level | ~1% of lipid mass nih.gov | >10% of lipid mass nih.gov |

| Cholesterol Level | Normal | Reduced by ~50% nih.govresearchgate.net |

| Skin Barrier Function | Intact | Impaired, increased water loss nih.govresearchgate.net |

| Desquamation (Shedding) | Normal | Impaired, leading to scale formation nih.govresearchgate.net |

Inflammatory and Autoimmune Conditions

Emerging research has highlighted the involvement of this compound in inflammatory and autoimmune conditions, particularly those affecting the gastrointestinal tract.

Ulcerative Colitis and Chronic Colitis

Recent studies have revealed a complex role for cholesterol sulfate in ulcerative colitis (UC), a form of inflammatory bowel disease (IBD). mdpi.commedchemexpress.comnih.gov In inflamed tissues of UC patients, the levels of cholesterol and cholesterol sulfate are significantly elevated, along with the expression of SULT2B1b, the enzyme that synthesizes cholesterol sulfate. researchgate.netdntb.gov.uanih.gov This suggests a local upregulation of cholesterol sulfate production during inflammation.

Mechanistically, proinflammatory factors in UC can induce the expression of SULT2B1, leading to increased cholesterol sulfate synthesis. mdpi.com Cholesterol sulfate has been shown to bind to the Niemann-Pick disease type C2 (NPC2) protein, which can disrupt cholesterol transport within lysosomes. mdpi.com However, cholesterol sulfate also appears to have a therapeutic role. It can activate sterol regulatory element-binding protein 2 (SREBP2), which promotes cholesterol biosynthesis and aids in the repair of damaged intestinal epithelial cells. mdpi.comdntb.gov.uanih.gov

In mouse models of acute and chronic colitis, dietary supplementation with cholesterol sulfate has been shown to alleviate the condition. medchemexpress.comresearchgate.netdntb.gov.ua It appears to accelerate mucosal healing by promoting cholesterol synthesis in colon epithelial cells and limiting the recruitment of neutrophils to the site of injury, thereby reducing excessive inflammation. mdpi.commedchemexpress.comnih.gov

| Research Model | Condition | Key Findings |

| Mouse Model (DSS-induced colitis) | Acute and Chronic Ulcerative Colitis | Dietary cholesterol sulfate supplementation ameliorated colitis, prevented weight loss, and reduced tissue damage. medchemexpress.comresearchgate.netdntb.gov.ua |

| Mouse Model (IL-10 deficient) | Spontaneous Colitis | Cholesterol sulfate supplementation alleviated colitis symptoms and reduced tissue damage. medchemexpress.com |

| Human Colon Epithelial Cells (in vitro) | Ulcerative Colitis Research | Cholesterol sulfate promotes cholesterol biosynthesis by activating SREBP2. researchgate.netdntb.gov.ua |

Inflammatory-Related Disorders and Diet-Microbiota-Host Interactions

The interplay between diet, the gut microbiota, and the host is crucial in regulating inflammatory processes. frontiersin.orgnih.gov Dietary components can significantly alter the composition and function of the gut microbiota, which in turn influences host metabolism and immune responses. frontiersin.orgbiotechnologia-journal.org

Cholesterol sulfate is intricately linked with gut microbiota and host intestinal metabolism. mdpi.com For instance, dietary resistant starch can alter the gut microbiota composition, leading to changes in host metabolic components, including cholesterol sulfate levels. mdpi.com Furthermore, cholesterol sulfate itself can influence the gut environment. While some studies suggest it can ameliorate inflammation, others indicate it might contribute to inflammation under certain conditions by increasing hydrogen sulfide production and inducing mucin degradation by the gut microbiota. nih.gov This highlights the complex and context-dependent effects of cholesterol sulfate in the gut.

Neurological Disorders

Cholesterol sulfate is present in brain tissue, with the cerebellum having the highest concentration, and it plays a role in the synthesis of neurosteroids. mdpi.com Neurosteroids, such as pregnenolone sulfate and dehydroepiandrosterone sulfate (DHEAS), are crucial for various neuronal functions. mdpi.comnih.gov

Research has begun to explore the connection between cholesterol sulfate and various neurological disorders. Integrative studies have shown that cholesterol sulfate levels can differ significantly between individuals with schizophrenia and healthy controls. mdpi.com In the context of Alzheimer's disease, astrocytic SULT2B1b converts cholesterol to cholesterol sulfate, which is then transported to neurons. mdpi.com

Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. mdpi.com Emerging evidence indicates that the metabolic interplay between astrocytes and neurons is a key factor in the disease's pathogenesis. mdpi.com